molecular formula C21H20O3 B1296644 3,5-Dibenzyloxybenzyl alcohol CAS No. 24131-31-5

3,5-Dibenzyloxybenzyl alcohol

Cat. No. B1296644
CAS RN: 24131-31-5
M. Wt: 320.4 g/mol
InChI Key: MHHXKZKHZMSINU-UHFFFAOYSA-N
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Description

3,5-Dibenzyloxybenzyl alcohol is a chemical compound with the molecular formula C21H20O3 . It appears as a white to off-white crystalline powder .


Molecular Structure Analysis

The molecular structure of 3,5-Dibenzyloxybenzyl alcohol consists of a benzyl alcohol core with two benzyloxy groups attached to the 3rd and 5th carbon atoms of the benzene ring . The molecular weight is 320.38 .


Physical And Chemical Properties Analysis

3,5-Dibenzyloxybenzyl alcohol has a density of 1.2±0.1 g/cm3, a boiling point of 509.9±45.0 °C at 760 mmHg, and a flash point of 262.2±28.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its molar refractivity is 95.0±0.3 cm3 .

Scientific Research Applications

Chemical Synthesis and Modification

3,5-Dibenzyloxybenzyl alcohol and its derivatives play a significant role in chemical synthesis. For instance, the reduction of 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4 as a catalyst demonstrates its application in producing complex chemical structures. Although the main product obtained was bis(3,5-dichloro-4-hydroxyphenyl)methane, this research highlights the potential of 3,5-dibenzyloxybenzyl alcohol in synthetic chemistry (Ritmaleni et al., 2013).

Dendrimer and Polymer Research

Studies have explored the aggregation behavior of 3,5-dihydroxybenzyl alcohol-based dendritic polymers, revealing insights into their molecular structures and applications. For example, these dendrimers form aggregates through intermolecular hydrogen bonding, with aggregate size varying based on dendrimer generation (Olivier Bourrier et al., 2004). This research is crucial for understanding and designing new dendrimer-based materials for various applications.

Antimicrobial and Antifouling Properties

The antimicrobial and antifouling properties of compounds related to 3,5-dibenzyloxybenzyl alcohol have been studied extensively. For instance, a study obtained 3-chloro-2,5-dihydroxybenzyl alcohol from a marine-derived fungus, demonstrating its effectiveness in inhibiting larval settlement and bacterial growth (T. F. N. Kwong et al., 2006). This suggests potential applications in developing new antifouling and antimicrobial agents.

Biomedical Research and Drug Synthesis

In the field of biomedical research, 3,5-dibenzyloxybenzyl alcohol derivatives have shown potential in drug synthesis. For example, a study on the synthesis of dihydroxybenzyl alcohol from 3,5 dihydroxybenzoic acid suggests its utility in creating valuable pharmaceutical intermediates (F. He, 2001).

Mechanism of Action

The mechanism of action of 3,5-Dibenzyloxybenzyl alcohol is not specified in the available resources. It’s often used as a building block in the synthesis of other compounds .

Safety and Hazards

3,5-Dibenzyloxybenzyl alcohol should be handled with good industrial hygiene and safety practice. Avoid dust formation and breathing vapors, mist, or gas. In case of skin contact, wash off with soap and plenty of water . It’s advised against medicinal, household, or other uses .

properties

IUPAC Name

[3,5-bis(phenylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13,22H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHXKZKHZMSINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CO)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340092
Record name 3,5-Dibenzyloxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibenzyloxybenzyl alcohol

CAS RN

24131-31-5
Record name 3,5-Dibenzyloxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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